REACTION_CXSMILES
|
C(O[C:4]([C:6]1[S:10][C:9]([Cl:11])=[N:8][CH:7]=1)=[O:5])C.[NH2:12][CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[O:16]1[CH2:17][CH2:18][CH:13]([NH:12][C:4]([C:6]2[S:10][C:9]([Cl:11])=[N:8][CH:7]=2)=[O:5])[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)NC(=O)C1=CN=C(S1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 471 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |